molecular formula C14H13BrN2O2 B581701 Benzyl N-(3-amino-5-bromophenyl)carbamate CAS No. 1375068-61-3

Benzyl N-(3-amino-5-bromophenyl)carbamate

Cat. No.: B581701
CAS No.: 1375068-61-3
M. Wt: 321.174
InChI Key: FZKVNVIPLOYJJQ-UHFFFAOYSA-N
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Description

Benzyl N-(3-amino-5-bromophenyl)carbamate is a chemical compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 g/mol. It is characterized by the presence of a benzyl group, an amino group, and a bromophenyl group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(3-amino-5-bromophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-amino-5-bromophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-amino-5-bromophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.

Major Products

    Substitution Reactions: Products include various substituted phenylcarbamates.

    Coupling Reactions: Products are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

Benzyl N-(3-amino-5-bromophenyl)carbamate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural versatility.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl N-(3-amino-5-bromophenyl)carbamate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(3-bromopropyl)carbamate: Similar in structure but with a different substitution pattern on the phenyl ring.

    (3-Benzyl-5-hydroxyphenyl)carbamates: These compounds have shown potent antitubercular activity and are structurally related.

Uniqueness

Benzyl N-(3-amino-5-bromophenyl)carbamate is unique due to the presence of both an amino group and a bromine atom on the phenyl ring, which allows for diverse chemical modifications and applications in various fields of research and industry.

Properties

IUPAC Name

benzyl N-(3-amino-5-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-11-6-12(16)8-13(7-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKVNVIPLOYJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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